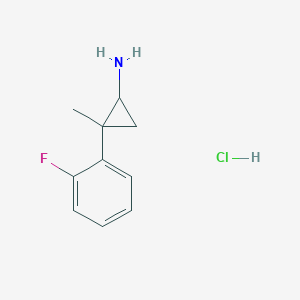
1-(3-乙酰苯基)咪唑烷-2-酮
描述
1-(3-Acetylphenyl)imidazolidin-2-one is a synthetic organic compound that belongs to a class of imidazolidine derivatives. It has a CAS Number of 1012040-98-0 and a molecular weight of 204.23 . It is commonly known as API or Alpidem.
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous research. A recent review summarizes the catalytic strategies to access imidazolidin-2-ones that have appeared in the literature from 2010 to 2018 . The review identifies the most common approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The molecular formula of 1-(3-Acetylphenyl)imidazolidin-2-one is C11H12N2O2. The InChI code is 1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) .Chemical Reactions Analysis
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .科学研究应用
Pharmaceutical Development
Imidazolidin-2-ones are a significant class of compounds in pharmaceuticals due to their presence in many biologically active molecules. “1-(3-Acetylphenyl)imidazolidin-2-one” can serve as a precursor or an intermediate in the synthesis of drugs that target various diseases. Its structural motif is common in molecules with therapeutic potential, including antiviral, antibacterial, and anti-inflammatory agents .
Catalysis
This compound can act as a ligand in catalytic systems due to its ability to coordinate with metals. It can enhance the efficiency of reactions such as carbonylation, diamination, and hydroamination. The presence of the acetylphenyl group may influence the catalytic activity, potentially leading to more sustainable and environmentally friendly chemical processes .
Material Science
In material science, “1-(3-Acetylphenyl)imidazolidin-2-one” could be used in the development of functional materials. Its incorporation into polymers or coatings could impart unique properties like thermal stability or chemical resistance, which are valuable in creating advanced materials for various applications .
Agrochemical Research
The structural framework of imidazolidin-2-ones is also found in agrochemicals. As such, “1-(3-Acetylphenyl)imidazolidin-2-one” might be utilized in the synthesis of new pesticides or herbicides. Its modification could lead to compounds with specific action against pests or weeds, contributing to more effective crop protection strategies .
Chiral Auxiliary Development
Chiral auxiliaries are crucial in asymmetric synthesis, and “1-(3-Acetylphenyl)imidazolidin-2-one” can be used to induce chirality in synthetic organic chemistry. It can help in the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy .
Environmental Chemistry
The compound’s potential use in capturing and utilizing carbon dioxide makes it relevant in environmental chemistry. It could be involved in the development of methods for CO2 sequestration, helping to mitigate the effects of greenhouse gases on global warming .
安全和危害
未来方向
属性
IUPAC Name |
1-(3-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTBDDWBVGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)imidazolidin-2-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




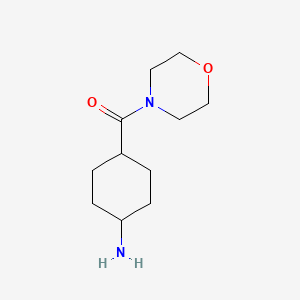
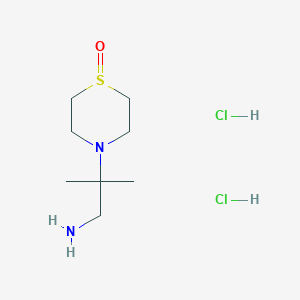
amine hydrochloride](/img/structure/B1442928.png)
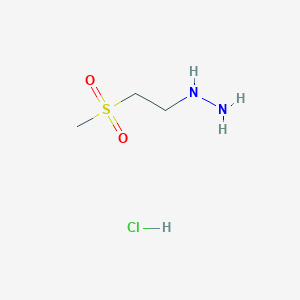

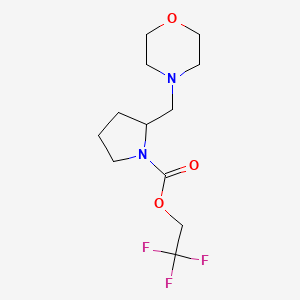


![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
